molecular formula C13H29N3 B5668536 N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine

N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine

Cat. No. B5668536
M. Wt: 227.39 g/mol
InChI Key: NFLLYLNCPYLCOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine and related compounds has been explored in various studies. For example, Lee et al. (2004) described the use of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) as an efficient catalyst for the Baylis–Hillman reaction, highlighting its role in stabilizing zwitterionic intermediates through ion-dipole interactions (Lee, Gowrisankar, & Kim, 2004). Another approach to synthesizing related compounds involves the acylation and reduction processes to produce sigma receptor ligands, demonstrating the compound's versatility in organic synthesis (de Costa et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds related to N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine has been a subject of study to understand their complex formation and interaction mechanisms. Atakol et al. (2000) reported on the synthesis and structure of a heteronuclear Cu/Zn complex containing a similar ligand, providing insights into the coordination patterns and molecular geometry of these complexes (Atakol, Durmu, Arici, Svoboda, & Fuess, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine derivatives have been studied for their potential applications. For instance, the compound's role as a switchable solvent to promote cell disruption and lipid extraction from microalgae for biodiesel production has been explored, indicating its utility in biofuel technology (Cheng et al., 2020).

Physical Properties Analysis

The physical properties, such as molar heat capacities, of compounds like N,N,2,2-tetramethyl-N'-(1-methyl-4-piperidinyl)-1,3-propanediamine, have been measured to better understand their behaviors in different conditions. Lin, Leron, and Li (2014) provided data on the molar heat capacities of aqueous binary and ternary mixtures of similar diamines, offering valuable information for their application in CO2 capture processes (Lin, Leron, & Li, 2014).

properties

IUPAC Name

N,N,2,2-tetramethyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-13(2,11-15(3)4)10-14-12-6-8-16(5)9-7-12/h12,14H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLLYLNCPYLCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCN(CC1)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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